3,6-Diethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-diethylquinoline with hydrazine in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,6-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,6-Diethyl-2-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives, such as 2-hydrazinoquinoline and 3,6-dimethyl-2-hydrazinoquinoline . These compounds share similar structures but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique diethyl substitution on the quinoline ring of this compound may confer distinct properties, making it valuable for specific research applications .
Properties
CAS No. |
1170298-97-1 |
---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3,6-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(15-12)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI Key |
IHFGXPRSKLFVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)NN)CC.Cl |
Origin of Product |
United States |
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